1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride

Medicinal Chemistry Receptor Binding ADME Optimization

1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride (CAS 42796-83-8) is an N-substituted pyrrolidine derivative with the molecular formula C₁₃H₁₉Cl₂N and a molecular weight of 260.20 g/mol. The compound features a pyrrolidine ring linked via a propyl chain to a phenyl ring bearing a chlorine atom at the benzylic carbon, forming a chiral center.

Molecular Formula C13H19Cl2N
Molecular Weight 260.20 g/mol
CAS No. 42796-83-8
Cat. No. B12002434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride
CAS42796-83-8
Molecular FormulaC13H19Cl2N
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC(C2=CC=CC=C2)Cl.Cl
InChIInChI=1S/C13H18ClN.ClH/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15;/h1-3,6-7,13H,4-5,8-11H2;1H
InChIKeyDRZAJKIEBOHABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-3-phenylpropyl)pyrrolidine Hydrochloride (CAS 42796-83-8): Structural Identity and Procurement Baseline


1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride (CAS 42796-83-8) is an N-substituted pyrrolidine derivative with the molecular formula C₁₃H₁₉Cl₂N and a molecular weight of 260.20 g/mol [1]. The compound features a pyrrolidine ring linked via a propyl chain to a phenyl ring bearing a chlorine atom at the benzylic carbon, forming a chiral center. It is supplied as the hydrochloride salt, a form that enhances aqueous solubility and is standard for amine-containing research intermediates. The compound is listed in the Sigma-Aldrich AldrichCPR collection , a curated set of unique chemicals provided to early-discovery researchers without accompanying analytical data, placing the burden of identity and purity verification on the buyer . Commercially, it is also available from suppliers such as AKSci with a minimum purity specification of 95% .

Why Generic 1-(3-Chloro-3-phenylpropyl)pyrrolidine Hydrochloride Substitution Carries Scientific Risk


Substituting 1-(3-chloro-3-phenylpropyl)pyrrolidine hydrochloride with a close analog such as the piperidine homologue (CAS 3339-05-7) or the morpholine variant (4-(3-chloro-3-phenylpropyl)morpholine) introduces a non-interchangeable structural perturbation. The pyrrolidine ring imposes a distinct conformational profile and nitrogen pKa (~11.3 for the conjugate acid of N-methylpyrrolidine) compared to piperidine (pKa ~10.1) [1], directly affecting protonation state, hydrogen-bonding capacity, and target binding at physiological pH. Furthermore, the chiral benzylic carbon bearing both the chlorine atom and the phenyl ring constitutes a stereogenic center; the specific enantiomeric composition of the supplied material significantly influences biological recognition, yet is not controlled or specified in standard procurement grades . These fundamental physicochemical divergences mean that an analog cannot be assumed to replicate the binding kinetics, metabolic stability, or off-target profile of the title compound without explicit experimental validation.

Quantitative Differentiation Evidence for 1-(3-Chloro-3-phenylpropyl)pyrrolidine Hydrochloride Procurement Decisions


Pyrrolidine vs. Piperidine Ring-Constraint: pKa-Driven Protonation State Difference at Physiological pH

The conjugate acid of N-substituted pyrrolidines typically exhibits a pKa of approximately 11.3, compared to approximately 10.1 for the corresponding piperidines [1]. At physiological pH (7.4), this translates to >99.98% protonation for the pyrrolidine derivative versus ~99.8% for the piperidine analog—a 10-fold difference in the fraction of free-base amine available for membrane permeation and target engagement [2]. This differential ionization directly impacts passive membrane permeability, blood-brain barrier penetration propensity, and intracellular distribution, parameters critical for CNS-targeted programs where the title compound is most frequently employed.

Medicinal Chemistry Receptor Binding ADME Optimization

H-Bond Acceptor Count as a Determinant of Polar Surface Area and Oral Bioavailability Prediction

The title compound possesses a single hydrogen bond acceptor (the pyrrolidine nitrogen) and a topological polar surface area (TPSA) of 3.24 Ų [1]. In contrast, the morpholine analog 4-(3-chloro-3-phenylpropyl)morpholine introduces an ether oxygen, increasing the H-bond acceptor count to 2 and the TPSA to approximately 12–15 Ų (estimated from class averages) . While both compounds fall well within the TPSA threshold of <140 Ų for oral CNS drug-likeness, the lower acceptor count of the pyrrolidine derivative predicts superior passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, a differentiation relevant when prioritizing scaffolds for CNS penetration in triple-reuptake inhibitor or receptor-antagonist programs [2].

Drug-Likeness Oral Absorption Lipinski Rule of Five

Chiral Center Integrity: The Uncontrolled Variable Distinguishing Pyrrolidine from Achiral Piperidine Analogs

The benzylic carbon of 1-(3-chloro-3-phenylpropyl)pyrrolidine is a stereogenic center, generating a pair of enantiomers with potentially divergent pharmacological profiles. The piperidine analog (CAS 3339-05-7) shares this chiral carbon, but the morpholine analog does not introduce an additional stereocenter beyond the benzylic one, while the dimethylamine analog (CAS 128036-32-8) is also chiral but lacks the conformational constraint of the pyrrolidine ring [1]. No vendor currently supplies this compound with a defined enantiomeric excess specification; Sigma-Aldrich's AldrichCPR listing explicitly provides the product as-is without analytical characterization of enantiopurity . In contrast, certain 3-aryl-pyrrolidine building blocks are commercially available in enantioenriched form (e.g., (S)- or (R)-3-(3-chlorophenyl)pyrrolidine), enabling stereochemically informed SAR studies . For a discovery program aiming to resolve target engagement discrepancies between racemate and single enantiomer, the pyrrolidine scaffold offers a defined path to chiral resolution that the dimethylamine comparator cannot match due to its inherent conformational flexibility.

Stereochemistry Enantiomeric Purity Target Selectivity

Procurement-Driven Application Scenarios for 1-(3-Chloro-3-phenylpropyl)pyrrolidine Hydrochloride Based on Quantitative Differentiation


CNS Lead Optimization Requiring Tunable Basicity and Permeability

For a medicinal chemistry program targeting monoamine transporters or GPCRs in the CNS, the pyrrolidine scaffold's higher pKa (~11.3) and lower free-base fraction at pH 7.4 compared to the piperidine analog (~10.1) [1] provide a deliberate tool for modulating basicity-driven permeability. A research team seeking to reduce P-glycoprotein efflux while maintaining target engagement can exploit the 13-fold lower free-base concentration of the pyrrolidine derivative to limit lysosomal trapping and improve cytoplasmic availability, a property that the piperidine homolog cannot fully replicate .

Fragment-Based or Structure-Based Drug Design Requiring Minimal Polar Surface Area

With a computed TPSA of 3.24 Ų and only a single hydrogen bond acceptor [1], 1-(3-chloro-3-phenylpropyl)pyrrolidine hydrochloride is a compact, low-polarity building block suited for fragment merging or scaffold hopping in CNS programs. Its TPSA is significantly lower than that of the morpholine analog (estimated ~12–15 Ų) , making it the preferred core when minimizing polar surface area is critical for achieving brain exposure, as recommended by established CNS drug-likeness guidelines [2].

Stereochemical SAR Exploration of a Benzylic Chlorophenyl Pharmacophore

The stereogenic benzylic carbon in 1-(3-chloro-3-phenylpropyl)pyrrolidine enables enantiomer-specific structure-activity relationship (SAR) studies that are not possible with the achiral N,N-dimethyl analog [1]. A discovery group that identifies divergent activity between racemic and enantiopure material can commission chiral chromatography to isolate individual enantiomers, establishing a patentably differentiated chemical series. This scenario is most relevant when initial racemate screening against a target such as the histamine H3 receptor or sigma receptor yields promising but moderate potency that warrants stereochemical optimization .

Quote Request

Request a Quote for 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.